Cas no 1443-80-7 (4-Acetylbenzonitrile)

4-アセチルベンゾニトリルは、芳香族ケトンとニトリル基を有する有機化合物です。化学式C9H7NOで表され、ベンゼン環にアセチル基(-COCH3)とシアノ基(-CN)がパラ位に置換した構造を持ちます。高い反応性を示し、医薬品中間体や有機合成の原料として広く利用されています。特に、求電子置換反応や縮合反応において優れた反応性を発揮し、複雑な有機分子の合成に有用です。純度が高く、安定性に優れているため、実験室や工業生産での取り扱いが容易です。また、結晶性が良好で精製がしやすい特性も特徴です。

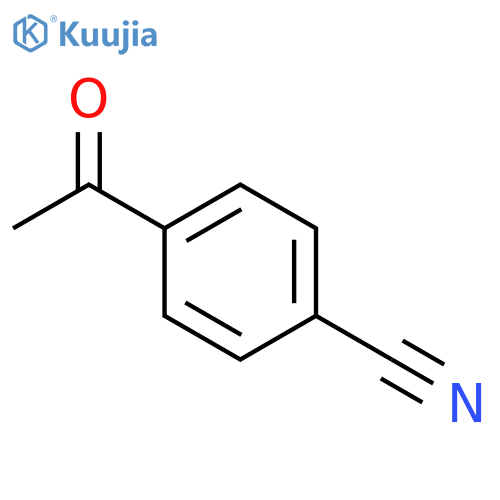

4-Acetylbenzonitrile structure

商品名:4-Acetylbenzonitrile

4-Acetylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Acetylbenzonitrile

- 4-Cyanoacetophenone

- 4'-Cyanoacetophenonele

- 4-Cyanophenyl methyl ketone

- Benzonitrile, p-acetyl-

- Benzonitrile,4-acetyl-

- Methylp-cyanophenylketone

- Paracyanoacetophenone

- p-Cyanoacetophenone

- 4'-Cyanoacetophenone

- p-Acetylbenzonitrile

- 1443-80-7

- STR03197

- 4-Acetylbenzonitrile, 99%

- 4-acetylbenznitrile

- EINECS 215-885-0

- SY012989

- InChI=1/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H

- para-cyanoacetophenone

- Z56820417

- A21002

- 4-AcetYl-Benzonitrile

- EN300-16903

- 4-acetyl benzonitrile

- 4'-Cyanoacetophenonele;Paracyanoacetophenone;Benzonitrile,4-acetyl-

- W-108156

- DTXSID10162668

- 4-Acetylbenzonitrile (4'-Cyanoacetophenone)

- F1905-7162

- 4-Cyano acetophenone

- AE-562/40237167

- CS-W001929

- Q63398019

- Benzonitrile, 4-acetyl-

- AC-26106

- NS00024691

- MFCD00001825

- 1-Acetyl-4-benzonitrile

- CHEMBL255115

- AM84403

- FT-0618294

- AKOS000118782

- SCHEMBL163209

- STK063185

- DTXCID6085159

- DB-011334

-

- MDL: MFCD00001825

- インチ: InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3

- InChIKey: NLPHXWGWBKZSJC-UHFFFAOYSA-N

- ほほえんだ: N#CC1=CC=C(C(C)=O)C=C1

- BRN: 1932887

計算された属性

- せいみつぶんしりょう: 145.05300

- どういたいしつりょう: 145.053

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.9A^2

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 結晶化。

- 密度みつど: 1.1555 (rough estimate)

- ゆうかいてん: 56.0 to 59.0 deg-C

- ふってん: 96°C/20mmHg(lit.)

- フラッシュポイント: 95-96℃/14mm

- 屈折率: 1.4500 (estimate)

- すいようせい: Soluble in chloroform. Insoluble in water.

- PSA: 40.86000

- LogP: 1.76088

- ようかいせい: 不溶性

4-Acetylbenzonitrile セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P280-P301+P310+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P405-P501

- 危険物輸送番号:3276

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S36-S36/37/39-S26-S22

-

危険物標識:

- 包装カテゴリ:III

- リスク用語:R22

- 危険レベル:6.1

- ちょぞうじょうけん:0-6°C

- セキュリティ用語:6.1

- 包装グループ:III

- 包装等級:III

- 危険レベル:6.1

4-Acetylbenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Acetylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01610-5g |

4-Acetylbenzonitrile |

1443-80-7 | 97% | 5g |

73.00 | 2021-07-09 | |

| TRC | C987505-100 g |

p-Cyanoacetophenone |

1443-80-7 | 100g |

$ 550.00 | 2022-01-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051656-100g |

4-Acetylbenzonitrile |

1443-80-7 | 98% | 100g |

¥761.00 | 2023-11-21 | |

| eNovation Chemicals LLC | D783128-500g |

4-Acetylbenzonitrile |

1443-80-7 | 97% | 500g |

$1500 | 2024-06-05 | |

| Apollo Scientific | OR30102-25g |

4-Acetylbenzonitrile |

1443-80-7 | 25g |

£34.00 | 2025-02-19 | ||

| TRC | C987505-5 g |

p-Cyanoacetophenone |

1443-80-7 | 5g |

$ 110.00 | 2022-01-10 | ||

| TRC | C987505-50 g |

p-Cyanoacetophenone |

1443-80-7 | 50g |

$ 285.00 | 2022-01-10 | ||

| Life Chemicals | F1905-7162-0.25g |

4'-Cyanoacetophenone |

1443-80-7 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| TRC | C987505-50g |

p-Cyanoacetophenone |

1443-80-7 | 50g |

$351.00 | 2023-05-18 | ||

| Apollo Scientific | OR30102-100g |

4-Acetylbenzonitrile |

1443-80-7 | 100g |

£119.00 | 2025-02-19 |

4-Acetylbenzonitrile サプライヤー

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

(CAS:1443-80-7)4-Acetylbenzonitrile

注文番号:DY082

在庫ステータス:in Stock

はかる:100kg

清らかである:98%+

最終更新された価格情報:Wednesday, 21 May 2025 11:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1443-80-7)对氰基苯乙酮

注文番号:LE2471840

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:39

価格 ($):discuss personally

4-Acetylbenzonitrile 関連文献

-

Thanh Binh Nguyen,Pascal Retailleau Chem. Commun. 2022 58 13333

-

M. B. Johansen,A. T. Lindhardt Chem. Commun. 2018 54 825

-

Hasnain Mehmood,Mustapha Musa,Simon Woodward,Md Shahadat Hossan,Tracey D. Bradshaw,Muhammad Haroon,Andrew Nortcliffe,Tashfeen Akhtar RSC Adv. 2022 12 34126

-

Kavita Kumari,Saurabh Kumar,Krishna Nand Singh,Michael G. B. Drew,Nanhai Singh New J. Chem. 2020 44 12143

-

5. Pulse radiolysis study of some radical protonation reactionsSaulius A. Alkaitis,Robin M. Sellers J. Chem. Soc. Faraday Trans. 1 1976 72 799

1443-80-7 (4-Acetylbenzonitrile) 関連製品

- 32446-66-5(4,4'-Dicyanobenzophenone)

- 1503-49-7(4-Benzoylbenzonitrile)

- 6136-68-1(m-Cyanoacetophenone)

- 52129-98-3(4'-Cyanopropiophenone)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443-80-7)4-Acetylbenzonitrile

清らかである:99%

はかる:500g

価格 ($):535.0

atkchemica

(CAS:1443-80-7)4-Acetylbenzonitrile

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ